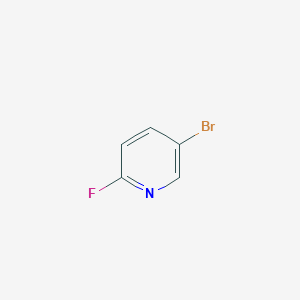

5-Bromo-2-fluoropyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUQKYGWKHTRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382478 | |

| Record name | 5-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-11-0 | |

| Record name | 5-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoropyridine: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyridine is a versatile halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a wide array of functionalized molecules. Its unique electronic properties and the differential reactivity of its bromine and fluorine substituents make it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and advanced materials for organic electronics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and characteristic reactivity of this compound, supplemented with detailed experimental protocols for its key transformations.

Chemical Structure and Properties

This compound is a disubstituted pyridine ring with a bromine atom at the 5-position and a fluorine atom at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly influences the electronic distribution within the aromatic ring, rendering the 2-position susceptible to nucleophilic attack and the 5-position amenable to metal-catalyzed cross-coupling reactions.

General Information

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Bromo-6-fluoropyridine | [1] |

| CAS Number | 766-11-0 | [2] |

| Molecular Formula | C₅H₃BrFN | |

| Molecular Weight | 175.99 g/mol | |

| Appearance | Colorless to light yellow liquid | [1][2] |

Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 162-164 °C at 750 mmHg | [2] |

| Density | 1.71 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5325 | [2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Purity | >98% (typical) | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of the expected spectral data.

NMR Spectroscopy

Note: The following are predicted values based on general principles and data for analogous compounds. Experimental verification is recommended.

| 1H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20-7.40 | ddd | J(H3-H4), J(H3-H6), J(H3-F2) |

| H-4 | 7.80-8.00 | ddd | J(H4-H3), J(H4-H6), J(H4-F2) |

| H-6 | 8.20-8.40 | m |

| 13C NMR | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C-2 | 160-165 | 1JCF ≈ 240-260 Hz |

| C-3 | 110-115 | 2JCF ≈ 35-45 Hz |

| C-4 | 140-145 | 3JCF ≈ 15-20 Hz |

| C-5 | 115-120 | 4JCF ≈ 3-5 Hz |

| C-6 | 150-155 | 3JCF ≈ 5-10 Hz |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470-1430 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1150 | Strong | C-F stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio).

| m/z | Interpretation |

| 175/177 | Molecular ion [M]⁺ |

| 147/149 | [M - N]⁺ or [M - C₂H₂]⁺ |

| 96 | [M - Br]⁺ |

| 75 | [C₄H₂F]⁺ |

Reactivity and Key Transformations

This compound is a valuable synthetic intermediate due to the distinct reactivity of its two halogen substituents. The fluorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine at the 5-position is well-suited for palladium- or copper-catalyzed cross-coupling reactions.[1]

Caption: Reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C-2 position is readily displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.

Caption: General workflow for SNAr of this compound.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-5 position can be effectively coupled with various boronic acids or their derivatives using a palladium catalyst and a base. This reaction is a powerful tool for forming C-C bonds.[4][5]

Negishi Cross-Coupling

Alternatively, the C-Br bond can participate in Negishi cross-coupling reactions with organozinc reagents, also catalyzed by palladium or nickel complexes. This method offers a broad substrate scope and functional group tolerance.[6]

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These should be regarded as starting points, and optimization may be necessary for specific substrates.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Schiemann-type reaction or by halogen exchange from 2,5-dibromopyridine. A literature-described synthesis starts from 2-amino-5-bromopyridine.[7]

Protocol:

-

To a solution of 2-amino-5-bromopyridine in an appropriate fluorinating agent (e.g., HF-pyridine), sodium nitrite (B80452) is added at a low temperature (e.g., -15 to 0 °C).

-

The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

The reaction is carefully quenched with a base (e.g., aqueous sodium bicarbonate or potassium carbonate) until the solution is neutral or slightly basic.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or distillation to afford this compound.

Nucleophilic Aromatic Substitution with an Amine (Amination)

Protocol:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP, add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).[8]

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding 2-amino-5-bromopyridine derivative.

Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Protocol:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[4]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the 5-aryl-2-fluoropyridine product.[5]

Negishi Cross-Coupling with an Organozinc Reagent

Protocol: Note: This reaction is highly sensitive to air and moisture, and all reagents and solvents should be anhydrous and handled under an inert atmosphere.

Part A: Preparation of the Organozinc Reagent (e.g., Phenylzinc Chloride)

-

To a solution of the corresponding organohalide (e.g., bromobenzene, 1.0 eq) in anhydrous THF, add a solution of n-butyllithium at -78 °C.

-

After stirring for a short period, add a solution of anhydrous zinc chloride in THF.

-

Allow the mixture to warm to room temperature to form the organozinc reagent.

Part B: Cross-Coupling Reaction

-

In a separate Schlenk flask, dissolve this compound (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) in anhydrous THF.

-

To this solution, add the freshly prepared organozinc reagent from Part A via cannula.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 5-substituted-2-fluoropyridine.

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

Applications

This compound is a key intermediate in the synthesis of a variety of important molecules:

-

Pharmaceuticals: It is a building block for numerous APIs, including inhibitors of neuropeptide Y receptor Y5, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 (IDO1) for cancer immunotherapy.[1]

-

Organic Electronics: Its aromatic and electron-deficient nature makes it an ideal precursor for semiconducting materials used in Organic Light-Emitting Diodes (OLEDs).[1]

-

Agrochemicals: The fluoropyridine moiety is present in many modern herbicides and pesticides.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined and differential reactivity at the C-2 and C-5 positions allows for the selective and efficient construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful application of this important synthetic intermediate.

References

5-Bromo-2-fluoropyridine (CAS 766-11-0): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique electronic properties and differential reactivity of the bromine and fluorine substituents make it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthetic applications, and biological relevance of this compound, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 766-11-0 | [1][2][3] |

| Molecular Formula | C₅H₃BrFN | [1][2][3] |

| Molecular Weight | 175.99 g/mol | [1][2][3] |

| Boiling Point | 162-164 °C at 750 mmHg | [1][2] |

| Density | 1.71 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5325 | [1][2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1][2] |

| Appearance | Colorless to yellow liquid | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[5][6] It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[3][5][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5][6] Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]

Synthetic Applications in Drug Discovery

The distinct reactivity of the two halogen atoms in this compound allows for selective functionalization. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[4] This differential reactivity makes it a key intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of Neuropeptide Y (NPY) receptor Y5, SARS-CoV-2 main protease, and Indoleamine-2,3-dioxygenase-1 (IDO1).[4]

Experimental Workflow for Functionalization

A general workflow for the functionalization of this compound often involves a two-step process where one of the halogen atoms is selectively reacted, followed by the modification of the second halogen.

Role in the Synthesis of a Neuropeptide Y (NPY) Y5 Receptor Antagonist

This compound is a crucial starting material for the synthesis of potent and selective antagonists of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following is a detailed protocol for a key step in the synthesis of a pyrazolylpiperidine-based NPY Y5 receptor antagonist, adapted from patent literature. This procedure illustrates a Suzuki coupling reaction at the 5-position of the pyridine ring.

Reaction: Suzuki coupling of this compound with a pyrazole (B372694) boronic ester.

Materials:

-

This compound

-

1-(tert-butoxycarbonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), 1-(tert-butoxycarbonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add 1,4-dioxane and water to the mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.

-

Heat the mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

NPY Y5 Receptor Signaling Pathways

Inhibitors developed from this compound block the signaling of the NPY Y5 receptor. This receptor, upon activation by NPY, initiates downstream signaling cascades, including the ERK1/2 and RhoA pathways, which are involved in cell proliferation and migration.

Role in the Synthesis of SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. This compound serves as a scaffold for the synthesis of potent Mpro inhibitors.

SARS-CoV-2 Replication Cycle and Mpro Action

The viral replication cycle of SARS-CoV-2 involves the translation of viral RNA into large polyproteins, which are then cleaved by Mpro into functional non-structural proteins (nsps). These nsps are essential for the formation of the replication-transcription complex.

Role in the Synthesis of Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibitors

Indoleamine-2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites. This compound is a valuable precursor for the synthesis of IDO1 inhibitors.

The Kynurenine Pathway and IDO1-mediated Immune Suppression

IDO1 initiates the conversion of tryptophan to kynurenine, leading to T-cell starvation and the induction of regulatory T-cells (Tregs), which suppress the anti-tumor immune response.

Conclusion

This compound is a cornerstone building block for the synthesis of a new generation of therapeutic agents. Its versatile reactivity allows for the efficient construction of complex molecular architectures targeting a range of diseases. The detailed understanding of its properties, handling, and synthetic utility, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage this powerful chemical entity in their discovery and development programs.

References

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues and their inhibitory activities with reduced cytotoxicity in lipopolysaccharide-induced BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2021094259A1 - Npy2 receptor agonists - Google Patents [patents.google.com]

physical and chemical properties of 5-Bromo-2-fluoropyridine

An In-depth Technical Guide to 5-Bromo-2-fluoropyridine

Introduction

This compound is a di-halogenated pyridine (B92270) derivative that serves as a crucial building block in various scientific domains.[1] Its unique electronic properties, stemming from the aromatic, electron-deficient pyridine ring and the distinct reactivity of its bromine and fluorine substituents, make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science.

The primary utility of this compound lies in its role as a molecular scaffold for Active Pharmaceutical Ingredients (APIs).[1][2][3] It is a key intermediate in the synthesis of inhibitors for various biological targets, including Neuropeptide Y Receptor Y5, the main protease of SARS-CoV-2, and Indoleamine-2,3-dioxygenase-1 (IDO1) for cancer immunotherapy.[1][2][3] Beyond pharmaceuticals, its aromatic and electron-deficient nature makes it an ideal component for developing semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).[1][2][3]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid at room temperature.[2][3][4] Its key physical and chemical identifiers are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrFN | [3][5][6] |

| Molecular Weight | 175.99 g/mol | [1][3][5][6] |

| Appearance | Colorless to yellowish liquid | [1][2][3][4] |

| Boiling Point | 162-164 °C (at 750 mmHg) | [2][3][7] |

| 80-83 °C (at 44 mmHg) | [7] | |

| Density | 1.71 g/mL (at 25 °C) | [2][3][7] |

| Refractive Index (n²⁰/D) | 1.5325 | [2][3][7] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |

| pKa | -2.79 ± 0.10 (Predicted) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 766-11-0 | [3][5] |

| InChI Key | MYUQKYGWKHTRPG-UHFFFAOYSA-N | [5][7] |

| SMILES | Fc1ccc(Br)cn1 | [7] |

| Synonyms | 2-Fluoro-5-bromopyridine, 3-Bromo-6-fluoropyridine | [1][5][9] |

Table 3: Spectroscopic Data

| Technique | Data Reference |

| ¹H NMR | Spectrum available, confirms structure |

| IR (FTIR, ATR-IR) | Spectra available |

| Raman (FT-Raman) | Spectrum available |

| Mass Spectrometry | Data available |

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 5-position is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki or C-N couplings.[1][4] This orthogonal reactivity allows for sequential, site-selective functionalization.

Caption: Differential reactivity of C-F and C-Br bonds.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of a fluorinated nicotinic acid derivative. The following protocol is adapted from cited literature.[2][3]

Reaction: Hunsdiecker-type reaction from 6-fluoronicotinic acid.

Materials:

-

6-fluoronicotinic acid (2.2 g, 15.6 mmol)

-

Red mercuric oxide (HgO) (5.1 g)

-

Bromine (1.2 mL)

-

Carbon tetrachloride (CCl₄) (100 mL)

-

Diatomaceous earth

Procedure:

-

A suspension of 6-fluoronicotinic acid (2.2 g) and red mercuric oxide (5.1 g) is prepared in carbon tetrachloride (100 mL).

-

Bromine (1.2 mL) is added to the suspension.

-

The reaction mixture is heated under reflux for 5 hours.

-

After cooling to room temperature, the mixture is filtered through diatomaceous earth.

-

The filtrate is concentrated under vacuum.

-

The residue is redissolved in hexane and filtered again to remove any remaining solids.

-

The hexane filtrate is concentrated under vacuum to yield the final product, this compound, as a light yellow oil (1.73 g, 63% yield).[2][3]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not an active therapeutic agent itself but is a vital precursor for synthesizing complex molecules with significant biological activity.

Drug Discovery

The compound serves as a versatile scaffold for developing inhibitors targeting various enzymes and receptors. Notable examples include:

-

Neuropeptide Y (NPY) Receptor Y5 Inhibitors: Used in the development of treatments related to appetite and metabolic disorders.[1][2]

-

SARS-CoV-2 Major Protease (Mpro) Inhibitors: A critical component in the design of antiviral agents against COVID-19.[1][2]

-

Indoleamine-2,3-Dioxygenase-1 (IDO1) Inhibitors: Explored in cancer immunotherapy to counteract tumor-induced immune suppression.[1][2]

-

Vesicular Acetylcholine Transport (VAChT) Ligands: Used to synthesize potent ligands for studying cholinergic neurotransmission.[2][3][10]

Caption: Use as a scaffold for APIs targeting various diseases.

Materials Science

The electron-deficient pyridine ring makes this compound a valuable building block for organic electronic materials. It has been used to synthesize host materials for OLEDs, contributing to the development of efficient and stable display technologies.[1][2][3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Hazard Identification and Safety Precautions

| Hazard Statement | Code | Precautionary Statement | Code |

| Causes skin irritation | H315 | Wash skin thoroughly after handling. | P264 |

| Causes serious eye irritation | H319 | IF ON SKIN: Wash with plenty of water. | P302 + P352 |

| May cause respiratory irritation | H335 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |

| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Combustible liquid | H227 | Use only outdoors or in a well-ventilated area. | P271 |

Personal Protective Equipment (PPE): Wear protective gloves, eye shields, and a suitable respirator (e.g., type ABEK (EN14387) filter). Storage: Keep in a dark, dry, and well-ventilated place.[2][3] Store at room temperature, though a cool place (<15°C) is recommended.[8]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its key attributes—differential reactivity and electron-deficient aromatic core—allow for the streamlined synthesis of complex functional molecules. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 766-11-0 [chemicalbook.com]

- 3. This compound CAS#: 766-11-0 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound 99 766-11-0 [sigmaaldrich.com]

- 8. This compound 766-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

- 10. labshake.com [labshake.com]

5-Bromo-2-fluoropyridine: A Core Component in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in medicinal chemistry and materials science. Its unique electronic properties and differential reactivity of its substituents make it a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₅H₃BrFN |

| Molecular Weight | 175.99 g/mol [1] |

| CAS Number | 766-11-0 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 162-164 °C at 750 mmHg |

| Density | 1.71 g/mL at 25 °C |

| Refractive Index | n20/D 1.5325 |

Experimental Protocols

The strategic importance of this compound lies in its utility in various chemical transformations. Below are detailed experimental protocols for its synthesis and a representative cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through a diazotization reaction of the corresponding aminopyridine. The following protocol is adapted from the synthesis of the isomeric 2-Bromo-5-fluoropyridine and can be optimized for the target compound.

Step 1: Bromination of 2-Aminopyridine (B139424)

-

In a suitable reaction vessel, dissolve 2-aminopyridine in a chlorinated solvent such as dichloromethane (B109758).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of a brominating agent (e.g., N-bromosuccinimide) portion-wise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-aminopyridine.

Step 2: Diazotization and Fluorination

-

To a solution of 48% fluoroboric acid, add 5-bromo-2-aminopyridine at 0 °C.

-

Slowly add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for 1 hour after the addition is complete.

-

Gently warm the reaction mixture to 50-60 °C to initiate the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups at the 5-position.

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the desired 5-aryl-2-fluoropyridine product.

Applications in Drug Development & Associated Signaling Pathways

The differential reactivity of the C-Br and C-F bonds in this compound allows for its sequential functionalization, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. It has been incorporated into inhibitors of several key therapeutic targets.

Neuropeptide Y Y5 Receptor Antagonists

Derivatives of this compound have been investigated as antagonists of the Neuropeptide Y (NPY) Y5 receptor, which is implicated in the regulation of appetite and energy homeostasis. The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, can trigger multiple downstream signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) and RhoA pathways, promoting cell proliferation and motility.[2][3][4][5]

Caption: NPY Y5 Receptor Signaling Pathway and its Inhibition.

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The COVID-19 pandemic spurred intensive research into antiviral agents, with the SARS-CoV-2 main protease (Mpro or 3CLpro) being a prime target due to its essential role in viral replication. Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins.[6][7] The catalytic mechanism involves a Cys-His dyad in the active site.[7] this compound has been used as a scaffold to develop inhibitors that can covalently or non-covalently block the active site of Mpro, thereby preventing viral maturation.[8]

Caption: Catalytic Cycle of SARS-CoV-2 Mpro and Inhibition.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby facilitating tumor immune escape.[9][10][11][12] this compound serves as a valuable starting material for the synthesis of potent and selective IDO1 inhibitors, which are being explored as cancer immunotherapeutics.

Caption: IDO1 Pathway in Tumor Immune Escape and its Inhibition.

Conclusion

This compound is a cornerstone molecule for the synthesis of high-value compounds in the pharmaceutical and material science sectors. Its well-defined reactivity and structural features provide a reliable platform for the generation of diverse chemical entities. The continued exploration of its synthetic utility is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. Unraveling the SARS-CoV-2 Main Protease Mechanism Using Multiscale Methods | Semantic Scholar [semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-fluoropyridine: Safety, Handling, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an overview of the reactivity of 5-Bromo-2-fluoropyridine, a key building block in the synthesis of pharmaceuticals and functional materials. The information is intended to ensure its safe and effective use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFN | [3] |

| Molecular Weight | 175.99 g/mol | [3] |

| CAS Number | 766-11-0 | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 162-164 °C at 750 mmHg | [2] |

| Density | 1.71 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5325 | [2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

| Solubility | No data available for water solubility. | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates several hazards, as summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[3]

Precautionary Statements

The following precautionary statements are recommended when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Source: Aggregated GHS information from multiple suppliers.[3]

Toxicity Data

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A logical workflow for selecting the appropriate PPE when handling this compound is outlined below.

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow the procedures outlined below.

Accidental Release

A general workflow for responding to a spill of this compound is provided below.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Reactivity and Experimental Protocols

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling and nucleophilic aromatic substitution reactions.

Reactivity Profile

The two halogen substituents on the pyridine (B92270) ring exhibit differential reactivity. The fluorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. The bromine at the 5-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at either position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 5-aryl-2-fluoropyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution (Amination)

The following protocol describes a typical procedure for the amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 - 2.0 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the amine, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 2-amino-5-bromopyridine (B118841) derivative.

Stability and Decomposition

A logical workflow for a thermal decomposition study is presented below.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is considered hazardous waste and should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain.

This technical guide is intended to provide a comprehensive overview of the safe handling and use of this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

Spectral Data Analysis of 5-Bromo-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the versatile reagent, 5-Bromo-2-fluoropyridine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols are also provided to ensure reproducibility of the spectral data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.34 | d | 2.5 | 1H | H-6 |

| 7.95 | ddd | 8.8, 7.4, 2.5 | 1H | H-4 |

| 6.93 | dd | 8.8, 3.1 | 1H | H-3 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 162.8 (d, ¹JCF = 240.2 Hz) | C-2 |

| 149.8 (d, ³JCF = 7.7 Hz) | C-6 |

| 142.0 (d, ³JCF = 8.4 Hz) | C-4 |

| 115.5 (d, ⁴JCF = 4.1 Hz) | C-5 |

| 110.1 (d, ²JCF = 38.5 Hz) | C-3 |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Weak | C-H stretch (aromatic) |

| 1605, 1570, 1465 | Medium-Strong | C=C/C=N stretching (aromatic ring) |

| 1260 | Strong | C-F stretch |

| 1120 | Medium | C-H in-plane bending |

| 870 | Strong | C-H out-of-plane bending |

| 680 | Medium | C-Br stretch |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 175/177 | 100 | [M]⁺ (Molecular ion, bromine isotopes) |

| 146/148 | 20 | [M-HF]⁺ |

| 96 | 35 | [M-Br]⁺ |

| 69 | 40 | [C₄H₂F]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.7 mL). The spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR: The proton NMR spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 4.0 seconds. A total of 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were employed. A total of 1024 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were averaged to obtain the final spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) using electron impact (EI) ionization. A dilute solution of this compound in dichloromethane (B109758) was injected into the GC.

-

Gas Chromatography: An Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The ion source temperature was maintained at 230°C, and the quadrupole analyzer temperature was 150°C. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu.

Visualizations

The following diagram illustrates the general workflow for the acquisition of the spectral data described in this guide.

Caption: General workflow for acquiring NMR, IR, and MS spectral data.

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-fluoropyridine is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic properties, stemming from the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on an electron-deficient pyridine (B92270) ring, allow for selective and diverse functionalization. This guide provides a comprehensive overview of the reactivity and stability of this compound, focusing on its utility in key synthetic transformations. We will delve into its stability under various conditions and explore its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as metal-halogen exchange reactions. This document aims to serve as a practical resource for scientists leveraging this reagent in their research and development endeavors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and dark place.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 766-11-0 | [2] |

| Molecular Formula | C₅H₃BrFN | [2] |

| Molecular Weight | 175.99 g/mol | [2] |

| Boiling Point | 162-164 °C at 750 mmHg | [1] |

| Density | 1.71 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5325 | |

| Flash Point | 73 °C (closed cup) | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

Stability Profile

While this compound is generally stable under standard laboratory conditions, its stability can be compromised under certain acidic and basic environments. The electron-deficient nature of the pyridine ring, exacerbated by the electronegative fluorine atom, makes the C2-position susceptible to nucleophilic attack.

Basic Conditions: The C2-fluorine is a good leaving group for nucleophilic aromatic substitution (SNAr), and its reactivity is enhanced in the presence of strong nucleophiles.[6][7] While stable to weaker bases, strong basic conditions, particularly with hydroxide (B78521) or alkoxides at elevated temperatures, could lead to the displacement of the fluorine atom.

Storage Recommendations: For long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and light.[8]

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is predominantly functionalized through palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The bromine at the C5 position of this compound is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone for the synthesis of biaryl compounds.[3][9]

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | [1] |

| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [9] |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 | [9] |

| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 | [9] |

| Yields are based on analogous reactions with structurally similar 2-bromopyridine (B144113) derivatives. |

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv., 1.13 mmol), 5-bromo-2-methoxyphenylboronic acid (1.2 equiv., 1.36 mmol), and potassium phosphate (B84403) (1.5 equiv., 1.7 mmol) dissolved in 1 mL of water.

-

Solvent and Catalyst Addition: Add dioxane (6 mL) to the mixture. Purge the solution with nitrogen gas. Add tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).

-

Reaction: Heat the reaction mixture to reflux (100 °C) under a nitrogen atmosphere for 8 hours.

-

Workup: After cooling to room temperature, add 20 mL of distilled water. Extract the aqueous layer three times with ethyl acetate (B1210297) (3 x 15 mL).

-

Purification: Combine the organic layers, evaporate the solvent under reduced pressure, and recrystallize the crude product from a chloroform/methanol solution to yield 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

Buchwald-Hartwig Amination

The C5-bromo position is also amenable to Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. For related polyhalogenated pyridines, selective amination at the bromo position over chloro or fluoro positions has been demonstrated under palladium catalysis.[10]

Table 3: Representative Buchwald-Hartwig Amination Conditions for Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| 1 | Morpholine | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu | Toluene | 80-110 | 60-88 | [11][12] |

| 2 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 60 | [13] |

| 3 | Primary Anilines | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 100 | High | [10] |

| 4 | Secondary Amines | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Dioxane | 100 | High | [10] |

| Yields are based on analogous reactions with structurally similar bromopyridine derivatives. |

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Addition of Reactants: Add anhydrous solvent (e.g., toluene). To this mixture, add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-fluoropyridine, a key building block in the development of pharmaceuticals and advanced organic materials. Due to its utility in creating complex molecular architectures, understanding its behavior in various organic solvents is critical for reaction optimization, purification, and formulation. This document summarizes the available solubility data, presents a detailed experimental protocol for its quantitative determination, and illustrates its synthetic applications.

Core Concepts: Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a foundational understanding of its behavior as a solute.

| Property | Value |

| Molecular Formula | C₅H₃BrFN |

| Molecular Weight | 175.99 g/mol |

| Density | 1.71 g/mL at 25 °C[1] |

| Boiling Point | 162-164 °C at 750 mmHg[1] |

| Refractive Index | n20/D 1.5325[1] |

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility characteristics in select solvents.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol (B129727) | Slightly Soluble[1] |

The term "slightly soluble" suggests that while it does dissolve to some extent, it may not be suitable for creating highly concentrated solutions in these specific solvents. For applications requiring high solubility, further screening in a broader range of organic solvents is recommended.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[2][3] This method involves equilibrating a surplus of the solute in the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker or vortex mixer for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Shake-Flask Solubility Determination Workflow.

Synthetic Utility of this compound

This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNA), while the bromine atom at the 5-position is more amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[5] This orthogonal reactivity allows for the sequential and site-selective introduction of different functional groups, making it a versatile scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5]

Visualization of Synthetic Pathways

The diagram below illustrates the differential reactivity of this compound, which is fundamental to its application in medicinal chemistry and materials science.

Caption: Differential Reactivity of this compound.

Conclusion

While quantitative solubility data for this compound in a broad array of organic solvents remains to be fully documented, its qualitative solubility in DMSO and methanol is noted as "slight". For researchers in drug development and materials science, the provided experimental protocol for the shake-flask method offers a reliable means to determine precise solubility values tailored to their specific applications. The unique and differential reactivity of its halogenated positions underscores its importance as a versatile building block in modern organic synthesis.

References

Commercial Suppliers and Technical Guide for High-Purity 5-Bromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 5-Bromo-2-fluoropyridine, a key building block in medicinal chemistry and materials science. This document outlines commercial suppliers, physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and relevant biological pathways where its derivatives may be active.

Commercial Availability

High-purity this compound is readily available from a variety of commercial chemical suppliers. Purity levels typically exceed 98%, with many vendors offering grades of 99% or higher. When selecting a supplier, it is crucial to review the certificate of analysis (CoA) to confirm the purity and the analytical methods used for its determination.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Reported Purity | CAS Number | Additional Information |

| Sigma-Aldrich | 99% | 766-11-0 | Offers various quantities for research and development. |

| Fisher Scientific | 99% | 766-11-0 | Provides safety data sheets and technical specifications.[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 766-11-0 | Specifies Gas Chromatography (GC) for purity analysis.[2] |

| Ossila | >98% | 766-11-0 | Highlights its use in drug discovery and OLED research.[3] |

| MedchemExpress | Research Grade | 766-11-0 | Notes its utility as a biochemical reagent in life science research.[4] |

| BLD Pharm | --- | 766-11-0 | Provides access to NMR, HPLC, and LC-MS data for their products.[3] |

Physicochemical Properties

This compound is a di-halogenated pyridine (B92270) derivative with distinct reactivity at the fluorine and bromine substituted positions, making it a versatile synthetic intermediate.[3][4] The fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom readily participates in metal-catalyzed cross-coupling reactions.[3]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3BrFN | PubChem[5] |

| Molecular Weight | 175.99 g/mol | PubChem[5] |

| Appearance | Colorless to light yellow/orange clear liquid | TCI[2] |

| Boiling Point | 162-164 °C at 750 mmHg | Sigma-Aldrich[6] |

| Density | 1.71 g/mL at 25 °C | Sigma-Aldrich[6] |

| Refractive Index | n20/D 1.5325 | Sigma-Aldrich[6] |

| Purity | ≥ 98% | Ossila, TCI[2][3] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, purification, and a common subsequent reaction of this compound.

Synthesis of this compound

This protocol is adapted from synthetic methods described for analogous fluoropyridine compounds.[7] It involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a fluorination reaction.

Materials:

-

2-Amino-5-bromopyridine

-

Anhydrous Hydrogen Fluoride (B91410) (HF)

-

Sodium Nitrite (B80452) (NaNO2)

-

Ice

-

Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (B86663)

-

Ethyl Acetate (B1210297)

-

Petroleum Ether

Procedure:

-

Diazotization: In a suitable reaction vessel (e.g., a tetrafluoroethylene-lined tank), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous hydrogen fluoride (excess) at -78 °C.

-

Slowly add sodium nitrite (1.1 eq) to the mixture, maintaining the temperature below -70 °C.

-

Allow the reaction to stir at this temperature for 1-2 hours.

-

Work-up: Carefully quench the reaction by pouring the mixture over a large amount of crushed ice and water.

-

Neutralize the solution to a pH of approximately 7 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an ethyl acetate/petroleum ether system to yield this compound as a solid.[7]

Suzuki Cross-Coupling Reaction of this compound

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of the pyridine ring.[1][8]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (2.0 eq)

-

Degassed Toluene (B28343)

-

Degassed Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the desired arylboronic acid, palladium(II) acetate, and SPhos.

-

Add potassium phosphate to the flask.

-

Seal the flask with a septum and replace the atmosphere with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

-

Solvent Addition: Add degassed toluene and degassed deionized water via syringe.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quality Control and Analysis

High-purity this compound should be analyzed using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Methods for Quality Control

| Method | Purpose | Expected Results |

| 1H NMR | Structural Confirmation | Spectrum should be consistent with the structure of this compound.[9] |

| GC-MS | Purity Assessment and Impurity Identification | A major peak corresponding to the product with high purity (>98%). Minor peaks indicate impurities. |

| HPLC | Quantitative Purity Analysis | A single major peak indicating high purity, allowing for accurate quantification.[10] |

Mandatory Visualizations

Synthetic and Purification Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR [m.chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound(766-11-0) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 5-Bromo-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and advanced materials. This document details the core synthetic strategies, provides quantitative data for process optimization, and outlines detailed experimental protocols for practical application in a research and development setting.

Introduction

This compound is a valuable heterocyclic intermediate widely utilized in medicinal chemistry and materials science.[1] The strategic placement of the fluorine and bromine atoms allows for differential reactivity, making it an ideal scaffold for constructing complex molecular architectures. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom activates the 2-position for nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions.[2] This dual functionality enables chemists to introduce diverse substituents in a controlled, stepwise manner.

This guide will focus on the two most prevalent and practical synthetic methodologies for obtaining this compound:

-

The Balz-Schiemann Reaction: A classic transformation involving the diazotization of an amino group, followed by a thermally induced fluorination.

-

The Halex (Halogen Exchange) Reaction: A robust nucleophilic aromatic substitution method where a chlorine or bromine atom is displaced by a fluoride (B91410) ion at elevated temperatures.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as starting material availability, scalability, and tolerance to various functional groups. The following tables summarize quantitative data from literature for the key steps in each major pathway, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2-Amino-5-bromopyridine (B118841) (Precursor for Balz-Schiemann)

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) | 0 | 0.5 | 87 | [3] |

| 2-Aminopyridine | Liquid Bromine | Acetic Anhydride | 20-25 | 2-3 | 60-65 | [4] |

| 2-Aminopyridine | Bromine | Acetic Acid | Not Specified | Not Specified | 81-86 | [5] |

Table 2: Synthesis of this compound

| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Balz-Schiemann | 2-Amino-5-bromopyridine | HBF₄, NaNO₂ | Water | 0-5 (diazotization), then heat | Not Specified | Moderate | General Method[6] |

| Balz-Schiemann Analog | 2-Amino-5-bromo-6-picoline | Anhydrous HF, NaNO₂ | Anhydrous HF | -78 to 70 | ~1.5 | 86.3 | [7] |

| Halex (Halogen Exchange) | 2,5-Dichloropyridine | Potassium Fluoride (KF) | DMSO | 180-220 | 24-48 | 70-85 | General Method[8][9] |

Signaling Pathways and Experimental Workflows

Visualizing the synthetic transformations and procedural steps is crucial for understanding and implementing the methodologies. The following diagrams, created using the DOT language, illustrate the logical flow of each synthetic pathway.

Balz-Schiemann Reaction Pathway

Halex (Halogen Exchange) Reaction Pathway

Experimental Workflow: General Laboratory Setup